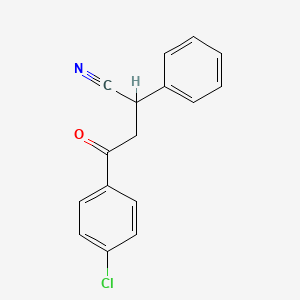

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile

Description

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile (C₁₆H₁₂ClNO) is a nitrile-containing compound featuring a butanenitrile backbone with a 4-chlorophenyl group at the 4-position, a phenyl group at the 2-position, and a ketone (oxo) group at the 4-position. Its synthesis involves a conjugate addition reaction between (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (a chalcone derivative) and trimethylsilyl cyanide (Me₃SiCN) in the presence of Cs₂CO₃ and water, yielding an 88% product after purification .

Crystallographic studies reveal a V-shaped molecular geometry, with the 4-chlorophenyl and phenyl rings forming a dihedral angle of 64.6°. The crystal structure exhibits a two-dimensional roof-like arrangement formed by interpenetration of symmetry-related molecules, stabilized by weak intermolecular interactions . The compound’s nitrile group and aromatic substituents make it a versatile intermediate for synthesizing heterocycles and biologically active molecules .

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVQTZJXXMILIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283683 | |

| Record name | 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-45-6 | |

| Record name | MLS002607832 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products Formed

Oxidation: 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid.

Reduction: 4-(4-Chlorophenyl)-4-oxo-2-phenylbutylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile is characterized by the presence of:

- Chlorophenyl group

- Phenyl group

- Nitrile group

- Ketone group

This unique combination of functional groups contributes to its reactivity and potential applications in different domains.

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids.

- Reduction : Transforms the nitrile group into an amine.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

These reactions facilitate the development of new compounds with diverse functionalities.

Biology

Research indicates that this compound may exhibit potential biological activities, particularly:

- Antimicrobial properties : Investigated for effectiveness against various pathogens.

- Anticancer properties : Early studies suggest it may inhibit cancer cell proliferation through interactions with specific molecular targets, such as enzymes or receptors.

The mechanism of action likely involves binding to proteins or nucleic acids, potentially altering their function and leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals. Its structural features make it a candidate for drug design aimed at treating various diseases, particularly cancers and infections.

Industry

This compound finds applications in the production of specialty chemicals and materials. Its utility in industrial processes often involves large-scale synthesis methods that optimize yield and purity through advanced techniques like continuous flow reactors.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

a) 4-(4-Methoxyphenyl)-4-oxo-2-phenylbutanenitrile (C₁₇H₁₄NO₂)

This analog replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent. The methoxy group (-OMe) is electron-donating, contrasting with the electron-withdrawing chloro (-Cl) group in the parent compound. The compound serves as a difunctional intermediate for pyridazine derivatives and ketone synthesis .

b) 2-(4-Chlorophenyl)-3-oxobutanenitrile (C₁₀H₈ClNO)

This derivative has a shorter carbon chain with the oxo group at position 3 instead of 4. The reduced chain length and altered substituent positions likely decrease steric hindrance, favoring different reaction pathways, such as cyclization or nucleophilic attack at the ketone .

Halogenated Derivatives

a) 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile (C₁₆H₁₀Cl₃NO)

With an additional chlorine atom on the phenyl ring at position 2, this derivative exhibits increased molecular weight (354.62 g/mol) and lipophilicity.

b) 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (C₁₀H₅F₄NO)

Fluorine substituents introduce strong electron-withdrawing effects and metabolic stability. The trifluoroacetyl group at position 3 and fluorine at the 4-position significantly alter electronic density, making this compound useful in agrochemical or pharmaceutical applications requiring resistance to enzymatic degradation .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Key Research Findings

Research Implications

- Electronic Effects : Chloro and methoxy substituents modulate reactivity. Chloro’s electron-withdrawing nature stabilizes intermediates in nucleophilic additions, while methoxy enhances solubility .

- Crystal Engineering : The parent compound’s roof-like packing contrasts with analogs lacking directional intermolecular interactions, highlighting the role of substituents in crystal design .

- Biological Relevance : Increased halogenation (e.g., dichlorophenyl derivatives) may improve pharmacokinetic properties by enhancing lipophilicity and target binding .

Biological Activity

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile, also known as Fenbuconazole, is a compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14ClN

- Molecular Weight : 273.74 g/mol

- Structure : The compound features a chlorophenyl group, a ketone functional group, and a nitrile group, contributing to its unique reactivity and biological interactions.

Antifungal Properties

Fenbuconazole has been primarily studied for its antifungal properties. It acts as a fungicide by inhibiting the ergosterol biosynthesis pathway in fungi, which is crucial for maintaining cell membrane integrity. Studies have demonstrated its effectiveness against various fungal pathogens, including:

- Botrytis cinerea : Inhibition of mycelial growth and spore germination.

- Fusarium spp. : Effective in controlling root rot diseases in crops.

The primary mechanism involves the inhibition of the enzyme lanosterol demethylase (CYP51), which is essential for converting lanosterol to ergosterol. This inhibition leads to an accumulation of toxic sterol intermediates and ultimately disrupts fungal cell membrane stability.

Case Studies

- Field Trials : In agricultural studies, Fenbuconazole showed significant efficacy in reducing disease incidence in crops such as wheat and barley. The application resulted in improved yield and quality of grains.

- In Vitro Studies : Laboratory experiments indicated that Fenbuconazole exhibits low toxicity to non-target organisms, suggesting a favorable safety profile for environmental applications.

Comparative Studies

A comparative analysis with other fungicides revealed that Fenbuconazole has a broader spectrum of activity against both pathogenic fungi and some plant diseases when compared to traditional fungicides like azoles and strobilurins.

| Compound | Activity Spectrum | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Fenbuconazole | Broad (Fungi) | CYP51 inhibition | Low |

| Azole Fungicides | Moderate (Fungi) | CYP51 inhibition | Moderate |

| Strobilurins | Narrow (Specific Fungi) | Disruption of mitochondrial function | High |

Safety and Environmental Impact

Research indicates that Fenbuconazole has a low acute toxicity profile for mammals and beneficial insects. Long-term studies have assessed its environmental persistence and degradation pathways, concluding that it degrades relatively quickly under field conditions, minimizing ecological risks.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the molecular structure of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile?

- Answer : The molecular structure can be confirmed via single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . Key parameters include orthorhombic crystal symmetry (space group Pbcn), unit cell dimensions (a = 31.247 Å, b = 9.1889 Å, c = 9.3719 Å), and constrained H-atom positions during refinement. Complementary techniques like NMR and IR spectroscopy should validate functional groups (e.g., nitrile and ketone moieties). Discrepancies between experimental and computational spectra can be resolved using density functional theory (DFT) .

Q. How can researchers optimize the synthesis of this compound?

- Answer : Synthesis optimization involves selecting aryl precursors (e.g., substituted chlorophenyl and phenyl ketones) and controlling reaction conditions (temperature, solvent polarity). Purification via recrystallization in ethanol or methanol improves yield (melting point: 383 K) . Analytical methods like HPLC and GC-MS ensure purity, while SCXRD confirms stereochemical integrity .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

- Answer : Discrepancies in refinement (e.g., high Rint values or electron density residuals) require iterative model adjustments in SHELXL. For example, anisotropic displacement parameters for non-H atoms and isotropic constraints for H-atoms reduce overfitting. Cross-validation with Fourier difference maps (Δρmax = 0.14 e Å<sup>−3</sup>, Δρmin = −0.23 e Å<sup>−3</sup>) ensures accuracy . Software like OLEX2 integrates visualization tools to resolve steric clashes .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

- Answer : DFT calculations (e.g., Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The electron-withdrawing nitrile and ketone groups activate the α-carbon for substitution. Molecular dynamics (MD) simulations can further assess solvent effects on reaction pathways .

Q. How can researchers design experiments to study the compound’s potential as a biochemical probe?

- Answer : Biochemical assays (e.g., enzyme inhibition or protein binding) require derivatization of the nitrile group into bioorthogonal handles (e.g., amides or thioesters). Kinetic studies using fluorescence quenching or surface plasmon resonance (SPR) quantify interactions. Structural analogs (e.g., 4-(2-fluorophenyl) derivatives) serve as controls to isolate electronic effects .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

- Answer : Discrepancies (e.g., NMR chemical shifts vs. SCXRD bond lengths) are addressed by verifying sample purity and crystallinity. Dynamic effects in solution (e.g., conformational flexibility) may explain NMR signal splitting, while SCXRD provides static solid-state data. Hybrid methods like in-situ crystallization with NMR monitoring bridge these gaps .

Methodological Best Practices

- Crystallography : Use SHELXL for high-resolution refinement (θmax = 26.0°, MoKα radiation) and enforce Hirshfeld rigid-bond criteria to validate thermal motion consistency .

- Synthesis : Monitor reaction progress via TLC and optimize solvent systems (e.g., dichloromethane/acetone mixtures) to enhance diastereomeric selectivity .

- Data Analysis : Employ cross-platform software (e.g., Mercury for crystallography, MestReNova for NMR) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.